molecular formula C15H15BrO B8272606 1-(Benzyloxy)-2-bromo-4-ethylbenzene

1-(Benzyloxy)-2-bromo-4-ethylbenzene

Cat. No.: B8272606
M. Wt: 291.18 g/mol
InChI Key: BZUGSZUDIDWFTD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-4-ethylbenzene is an organic compound with the molecular formula C15H15BrO. It is characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethyl group. This compound is used in various scientific research fields, including pharmaceuticals, materials science, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-benzyloxy-4-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzenes can be formed.

    Oxidation Products: Oxidation of the ethyl group can yield 4’-bromoacetophenone or other oxidized derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-4-ethylbenzene is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-4-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzyloxy group activates the benzene ring towards electrophilic attack, facilitating the formation of various substituted products . The bromine atom can also participate in cross-coupling reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

    1-Benzyloxy-4-bromo-2-ethyl-5-methoxybenzene: This compound has an additional methoxy group, which alters its reactivity and applications.

    1-Bromo-4-ethylbenzene: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.

Uniqueness: 1-(Benzyloxy)-2-bromo-4-ethylbenzene is unique due to the presence of both the benzyloxy and bromine substituents, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various research fields .

Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

2-bromo-4-ethyl-1-phenylmethoxybenzene

InChI

InChI=1S/C15H15BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3

InChI Key

BZUGSZUDIDWFTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (21.6 g, 0.16 mol) followed by benzyl bromide (6.2 mL, 52 mmol) were added to a solution of 4-bromo-2-ethyl-phenol (1.6 g, 7.9 mmol, from step 1 of Example B(98)) in DMF (75 mL). The mixture was stirred for 20 hours and then partitioned between 1N HCl and EtOAc. The organic layers were washed with brine, dried over Na2SO4 and concentrated. The crude yellow oil was purified by flash column chromatography (hexanes) to give the desired product (13.1 g, 87%). 1H NMR (400 MHz, CDCl3): δ 1.20 (t, J=7.6 Hz, 3 H), 2.56 (q, J=7.8 Hz, 2 H), 5.13 (s, 2 H), 6.84 (d, J=8.3 Hz, 1 H), 7.04 (dd, J=8.3, 2.3 Hz, 1 H), 7.32 (m, 1 H), 7.38 (m, 3 H), 7.47 (d, J=7.9 Hz, 2 H).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
87%

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